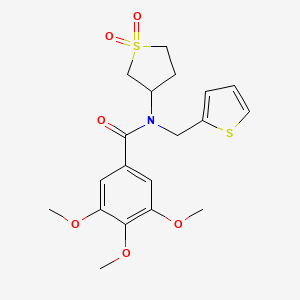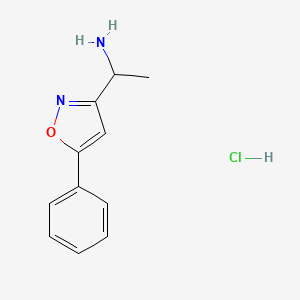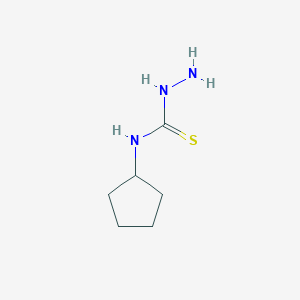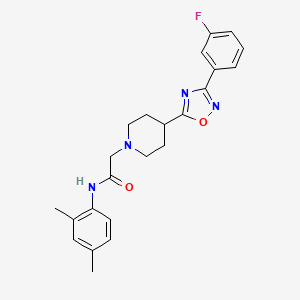
Hdac inhibitor CHR-3996
Overview
Description
Nanatinostat, also known as Tractinostat, CHR-3996, and VRx-3996, is an orally bioavailable, second-generation hydroxamic acid-based inhibitor of histone deacetylase (HDAC) with potential antineoplastic activity .
Chemical Reactions Analysis
CHR-3996 inhibits HDAC, resulting in an accumulation of highly acetylated histones, the induction of chromatin remodeling, and the selective transcription of tumor suppressor genes . These events may result in the inhibition of tumor cell division and the induction of tumor cell apoptosis .
Physical And Chemical Properties Analysis
CHR-3996 has the molecular formula C20H19FN6O2 and a molecular weight of 394.4. It is a solid substance that is soluble in DMSO to a concentration of 33.33 mg/mL (ultrasonic). It should be stored at -20°C in a sealed condition .
Scientific Research Applications
Synergistic Effects in Myeloma Treatment
The novel HDAC inhibitor CHR-3996 has shown potential in treating multiple myeloma. In a study, CHR-3996 induced apoptosis in myeloma cells through the p53 and caspase pathways. It demonstrated high synergy with the aminopeptidase inhibitor tosedostat (CHR-2797), both in vitro and in vivo. This synergy was linked to changes in NFκB regulators, leading to the disruption of the NFκB signalling pathway. This finding provides a rationale for combining HDAC and aminopeptidase inhibitors in myeloma treatment and supports targeting the NFκB signalling pathway as a therapeutic strategy (Smith et al., 2013).
Potent Enzyme Inhibition and Anticancer Activity
CHR-3996 is part of a series of HDAC inhibitors demonstrating class I subtype selectivity with good oral bioavailability. These compounds, including CHR-3996, are potent enzyme inhibitors with improved activity in cell proliferation assays. CHR-3996 showed efficacy in human tumor xenograft studies, including dose-related activity in a LoVo xenograft. In vitro studies indicated good activity in combination with other anticancer agents, leading to its nomination for clinical development (Moffat et al., 2010).
Phase I Clinical Trial in Relapsed, Refractory Multiple Myeloma
A Phase I dose-escalation study of CHR-3996, in combination with tosedostat, was conducted for patients with relapsed, refractory multiple myeloma. The study aimed to determine the maximum tolerated dose, safety, and preliminary activity of this combination. Results indicated that the combination was safe and tolerable in patients who had failed conventional treatments. The study suggested further evaluation of this novel combination is warranted (Popat et al., 2016).
Mechanism of Action
Future Directions
CHR-3996 has shown preliminary clinical activity and should be evaluated in further clinical trials . The combination of HDAC and aminopeptidase inhibitors is highly synergistic in myeloma and leads to disruption of the NFκB signaling pathway . This provides a rationale for combining HDAC and aminopeptidase inhibitors clinically for the treatment of myeloma patients and supports the disruption of the NFκB signaling pathway as a therapeutic strategy .
properties
IUPAC Name |
2-[(1S,5R)-6-[(6-fluoroquinolin-2-yl)methylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-N-hydroxypyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2/c21-13-2-4-17-11(5-13)1-3-14(25-17)8-22-18-15-9-27(10-16(15)18)20-23-6-12(7-24-20)19(28)26-29/h1-7,15-16,18,22,29H,8-10H2,(H,26,28)/t15-,16+,18? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGHOAATPOLDPF-BYICEURKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2NCC3=NC4=C(C=C3)C=C(C=C4)F)CN1C5=NC=C(C=N5)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2NCC3=NC4=C(C=C3)C=C(C=C4)F)CN1C5=NC=C(C=N5)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256448-47-1 | |
| Record name | Nanatinostat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256448471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nanatinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15419 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NANATINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTL7A418KQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2375881.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2375890.png)


![1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2375894.png)
![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2375895.png)

![N-(2,5-dimethylphenyl)-7-{[isobutyryl(4-methylphenyl)amino]methyl}-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2375897.png)
![tert-butyl N-(9-azabicyclo[5.3.1]undecan-11-yl)carbamate;oxalic acid](/img/structure/B2375900.png)


![Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2375903.png)